molecular formula C16H16O3 B2598502 4-[(4-Ethylphenoxy)methyl]benzoic acid CAS No. 380176-04-5

4-[(4-Ethylphenoxy)methyl]benzoic acid

Cat. No.: B2598502
CAS No.: 380176-04-5
M. Wt: 256.301
InChI Key: IMLWGYVDZQECIP-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenoxy)methyl]benzoic acid (CAS 380176-04-5) is a high-value benzoic acid derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, which features a benzoic acid core functionalized with a 4-ethylphenoxymethyl substituent, provides versatile chemical handles for further derivatization through reactions such as esterification and amidation . The compound's defined lipophilicity, influenced by the ethylphenoxy moiety, makes it a valuable building block for modulating the physicochemical properties of target molecules, particularly in the design of potential bioactive agents . This compound has demonstrated significant relevance in modern drug discovery efforts. Published scientific literature highlights its application in the structure-activity relationship (SAR) optimization of potent, orally available CCR5 antagonists, a class of therapeutic agents investigated for the treatment of HIV-1 infection . In this context, the benzoic acid pharmacophore was critical for achieving favorable biological activity and metabolic stability . Researchers value this chemical for its potential in developing targeted therapies and functional materials. Key Identifiers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-12-5-9-15(10-6-12)19-11-13-3-7-14(8-4-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWGYVDZQECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 4 Ethylphenoxy Methyl Benzoic Acid and Its Diverse Analogs

Comprehensive Examination of Ether Linkage Formation Strategies

The formation of the aryl-alkyl ether bond is the linchpin in the synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid. Several methodologies exist, ranging from classic named reactions to modern catalytic systems.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the context of our target molecule, this translates to the reaction of 4-ethylphenoxide with an ester of 4-(halomethyl)benzoic acid. Optimization of this protocol is crucial for achieving high yields, especially with substituted phenols.

Key parameters for optimization include the choice of base, solvent, and temperature. Weak bases like potassium carbonate (K₂CO₃) are often preferred as they are mild and effective, while stronger bases like sodium hydride (NaH) can be used for less reactive phenols. The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly employed as they effectively solvate the cation of the base and facilitate the Sₙ2 reaction.

BaseSolventTemperature (°C)Typical Yield (%)Notes
K₂CO₃AcetoneReflux85-95Standard, mild conditions suitable for many substituted phenols.
Cs₂CO₃Acetonitrile80>90Cesium effect can accelerate reaction rates and improve yields.
NaHDMF0 to RT80-90Stronger base, useful for less acidic phenols; requires anhydrous conditions.
NaOH / PTC¹Toluene/H₂O80-10075-85Phase-transfer catalysis allows use of inexpensive bases in a biphasic system.

¹PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)

While the Williamson synthesis is effective for alkyl-aryl ethers, catalytic methods provide powerful alternatives, particularly for diaryl ethers or when the alkyl halide is unreactive. The Ullmann condensation, traditionally a copper-mediated reaction between an aryl halide and an alcohol at high temperatures, has evolved into more versatile, milder catalytic versions.

Modern copper-catalyzed C-O coupling reactions can proceed at lower temperatures and with a broader substrate scope. For the synthesis of benzylic aryl ethers, copper catalysts can facilitate the coupling of a phenol (B47542) with a benzyl (B1604629) halide. These reactions often employ a copper(I) or copper(II) salt as a catalyst, along with a ligand (such as a phenanthroline or diamine derivative) and a base. The primary advantage is the ability to form C-O bonds under conditions that might be incompatible with traditional Sₙ2 chemistry. For instance, a related synthesis of 3-methyl-2-(4-methylphenoxy)benzoic acid was achieved through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov

Catalyst SystemLigandBaseSolventTemperature (°C)Advantages
CuI / L-prolineL-prolineK₂CO₃DMSO90-110Mild, efficient, and uses an inexpensive amino acid ligand.
Cu(OAc)₂ / Phenanthroline1,10-PhenanthrolineCs₂CO₃Toluene110Effective for a range of aryl and alkyl partners.
Pd(OAc)₂ / BINAPBINAPK₃PO₄Toluene100Palladium catalysis offers an alternative to copper systems.

Applying green chemistry principles to ether synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, several green strategies can be implemented.

Modification of the Phenoxy and Benzoic Acid Ring Systems

Further diversification of the this compound scaffold can be achieved by directly modifying its aromatic rings. These modifications allow for the introduction of various functional groups that can modulate the electronic, steric, and physicochemical properties of the molecule.

Electrophilic aromatic substitution (SEAr) is a powerful tool for introducing substituents onto the phenoxy and benzoic acid rings. wikipedia.org The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on each ring. wikipedia.orgmasterorganicchemistry.com

On the 4-Ethylphenoxy Ring: This ring contains two activating, ortho, para-directing groups: the ethyl group (-CH₂CH₃) and the ether oxygen (-OCH₂-). The ethyl group directs electrophiles to its ortho positions (C3 and C5), while the powerful ether group directs to its ortho position (C3) and para position (C6, which is occupied by the ethyl group). The combined effect strongly activates the ring and directs incoming electrophiles primarily to the positions ortho to the ether linkage (C3 and C5), with potential for substitution at the position ortho to the ethyl group as well.

On the Benzoic Acid Ring: This ring has a deactivating, meta-directing carboxylic acid group (-COOH) and an activating, ortho, para-directing alkoxymethyl group (-CH₂O-Ar). reddit.com The deactivating nature of the carboxylic acid group makes this ring less susceptible to electrophilic attack compared to the ethylphenoxy ring. However, if substitution does occur, the directing effects of the two groups are opposed. The carboxylic acid directs to the C5 position, while the -CH₂O- group directs to the C4 and C6 positions. The outcome would depend on the specific reaction conditions and the nature of the electrophile.

Common SEAr reactions include halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃) and nitration (using HNO₃/H₂SO₄). wikipedia.orgyoutube.com For instance, direct bromination of aromatic acid derivatives can be achieved, although conditions must be controlled to avoid side reactions like ester cleavage if the carboxylic acid is in ester form. google.comdatapdf.com

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org To utilize these methods, a halogenated derivative of this compound, prepared via electrophilic aromatic substitution as described above, is required as a substrate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. ysu.am For example, a brominated derivative of this compound could be reacted with various aryl or vinyl boronic acids to introduce new aromatic or olefinic moieties. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Mizoroki-Heck Reaction: The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov A halogenated this compound derivative could be coupled with alkenes like acrylates or styrenes to append vinyl groups to the aromatic core. libretexts.orgresearchgate.net The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

These cross-coupling strategies dramatically expand the structural diversity achievable from the this compound scaffold, enabling the synthesis of complex molecules for advanced material and medicinal chemistry applications. iium.edu.my

Synthesis of Advanced Derivatives (e.g., Thioureides, Amides, Esters)

The activated acyl chloride intermediate derived from this compound is a cornerstone for synthesizing a wide array of advanced derivatives.

The synthesis of N-acyl thioureides, a class of compounds with significant biological interest, is a well-established multi-step process starting from the parent carboxylic acid. researchgate.netfarmaciajournal.com

Acyl Chloride Formation: As previously discussed, the carboxylic acid is first converted to 2-(4-ethylphenoxymethyl)benzoyl chloride. researchgate.net

Isothiocyanate Formation: The acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone. researchgate.netnih.gov This reaction forms the highly reactive 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate intermediate. farmaciajournal.com The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can improve the yield of this step. nih.gov

Thioureide Synthesis: The isothiocyanate intermediate is not isolated but is reacted in situ with various primary aromatic or aliphatic amines. researchgate.netlew.ro The nucleophilic amine adds to the electrophilic carbon of the isothiocyanate group to yield the final N-acyl thioureide derivative. nih.gov

This sequential one-pot procedure allows for the creation of a large library of thioureides by simply varying the amine component. researchgate.netnih.gov

Table 2: Examples of Synthesized Thioureide Derivatives

Amine Reactant Resulting Thioureide Derivative Name
Aniline 2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide
2-Chloroaniline 2-((4-Ethylphenoxy)methyl)-N-(2-chlorophenylcarbamothioyl)benzamide

This table showcases representative thioureide derivatives synthesized from the 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate intermediate and various primary amines. researchgate.net

The synthesis of esters and amides is fundamental for probing structure-activity relationships (SAR) and structure-property relationships (SPR). These derivatives allow for systematic modification of polarity, hydrogen bonding capability, and steric bulk.

Amide Synthesis: Amides are typically prepared by reacting the 2-(4-ethylphenoxymethyl)benzoyl chloride with primary or secondary amines. libretexts.org Alternatively, direct amidation methods that couple the carboxylic acid with an amine using a coupling agent can be employed. lookchemmall.comnih.gov A variety of reagents have been developed to facilitate this transformation under mild conditions, making it a cornerstone of medicinal chemistry for creating peptide-like linkages or simple amide derivatives. organic-chemistry.orgresearchgate.net

Ester Synthesis: Esters can be synthesized through several methods. The most straightforward involves the reaction of the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. libretexts.orgyoutube.com Another common method is the Fischer esterification, which involves reacting the parent carboxylic acid directly with an alcohol under acidic catalysis, although this is an equilibrium-driven process. The synthesis of ester derivatives is crucial for creating prodrugs or modifying the pharmacokinetic properties of a lead compound. nih.gov

Table 3: Common Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-Ethylphenoxymethyl)benzoyl chloride
Thionyl chloride
Oxalyl chloride
Phosphorus pentachloride
Phosphorus trichloride
Sulfur dioxide
Hydrogen chloride
Bromine
Iron(III) bromide
Chlorine
Aluminum chloride
Nitric acid
Sulfuric acid
Boronic acid
Acrylate
Styrene
Ammonium thiocyanate
Potassium thiocyanate
Tetra-n-butylammonium bromide
2-(4-Ethylphenoxymethyl)benzoyl isothiocyanate
Aniline
2-Chloroaniline
2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide
2-((4-Ethylphenoxy)methyl)-N-(2-chlorophenylcarbamothioyl)benzamide

Chemical Reactivity and Mechanistic Investigations of 4 4 Ethylphenoxy Methyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the most reactive site on the molecule for many transformations, serving as a precursor for a variety of derivatives through nucleophilic acyl substitution.

Formation of Anhydrides and Acid Chlorides

Like other benzoic acid derivatives, 4-[(4-Ethylphenoxy)methyl]benzoic acid can be readily converted into more reactive intermediates such as acid chlorides and anhydrides. The formation of the acid chloride is a key step for synthesizing amides and esters under mild conditions. This transformation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comorgsyn.orggoogle.com

The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion. For instance, with thionyl chloride, the reaction produces the desired acid chloride along with sulfur dioxide and hydrogen chloride gas as byproducts.

Acid anhydrides can be synthesized from the corresponding acid chloride by reaction with a carboxylate salt. Alternatively, aromatic carboxylic anhydrides can be formed through the dehydrative coupling of two carboxylic acid molecules, although this often requires harsh conditions. The use of pre-formed anhydrides like 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA) in the presence of Lewis acid catalysts has been shown to be a powerful protocol for certain transformations. tcichemicals.com

Amidation and Esterification Reactions: Kinetics and Equilibrium Control

The carboxylic acid moiety of this compound can undergo direct esterification and amidation, which are classic examples of equilibrium-controlled reactions.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (commonly H₂SO₄), is a standard method for producing esters. tcu.edulibretexts.org The reaction is reversible, and the equilibrium constant for the esterification of benzoic acids is often close to 1. tcu.edulibretexts.org To achieve high yields of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed, for instance, with a Dean-Stark apparatus. tcu.edumdpi.comgoogle.com Microwave-assisted methods have also been shown to improve yields and reduce reaction times for the esterification of substituted benzoic acids. researchgate.net

Amidation: The direct formation of amides from carboxylic acids and amines is challenging because the acid-base reaction between the reactants forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comencyclopedia.pub Consequently, this reaction typically requires high temperatures (often >160 °C) to drive off water and push the equilibrium toward the amide product. mdpi.comencyclopedia.pub A more common laboratory approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride (as described in 3.1.1), which then readily reacts with an amine at room temperature to form the amide. Catalytic methods using boronic acids or zirconium complexes have been developed to facilitate direct amidation under milder conditions. encyclopedia.puborganic-chemistry.orgresearchgate.net

The kinetics of these reactions are crucial for process optimization. For example, studies on benzoic acid esterification show the reaction is first-order with respect to the carboxylic acid, with reaction rates increasing with temperature and catalyst concentration. researchgate.net

Table 1: Factors Influencing Esterification and Amidation Reactions
Reaction TypeKey ReagentsControl StrategyKinetic Dependencies
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Equilibrium Control: Use excess alcohol or remove water. tcu.edugoogle.comTemperature, Catalyst Concentration, Reactant Ratio. researchgate.netresearchgate.net
Direct AmidationAmineEquilibrium Control: High temperature to remove water. mdpi.comTemperature, Reactant pKa.
Indirect Amidation1. SOCl₂ or (COCl)₂ 2. AmineReaction Path Control: Activation of carboxylic acid to acid chloride.Not equilibrium-limited; generally fast at ambient temperature.

Reactivity of the Ether Linkage and Potential Cleavage Pathways

The this compound molecule contains a benzyl (B1604629) aryl ether linkage (-O-CH₂-Ar), which is generally stable but can be cleaved under specific, often harsh, conditions.

The most common method for cleaving such ethers is through treatment with strong acids, such as HBr or HI. The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). nih.gov The subsequent cleavage of the C-O bond can proceed via either an Sₙ1 or Sₙ2 pathway. Given the structure of this compound, the cleavage would occur at the benzylic carbon-oxygen bond. This process is expected to follow an Sₙ1 mechanism due to the formation of a resonance-stabilized benzylic carbocation intermediate. nih.gov This pathway would yield 4-ethylphenol (B45693) and 4-(bromomethyl)benzoic acid.

Alternative cleavage methods that avoid harsh acidic conditions include catalytic hydrogenolysis (e.g., H₂/Pd-C), a reaction common for benzyl ethers. youtube.com This reductive cleavage would yield 4-ethylphenol and p-toluic acid. Oxidative cleavage methods have also been developed, sometimes employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation, which offers greater functional group tolerance. organic-chemistry.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Rings

The two aromatic rings in this compound exhibit different reactivities toward aromatic substitution due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with an electrophile (E⁺). youtube.commasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are dictated by the existing substituents. libretexts.orgchemistrytalk.org

Ring A (Benzoic acid ring): This ring is substituted with a carboxylic acid group (-COOH) and a benzyloxymethyl group (-CH₂-O-Ar).

The -COOH group is a powerful electron-withdrawing group (EWG) and is strongly deactivating. It directs incoming electrophiles to the meta position (C3 and C5) relative to itself. libretexts.orgleah4sci.com

The net effect is complex. The deactivating nature of the carboxyl group will significantly slow down any EAS reaction on this ring compared to benzene. The directing effects are competing, but strong deactivation by the carboxyl group makes substitution on this ring less favorable.

Ring B (Phenoxy ring): This ring is substituted with an ethyl group (-CH₂CH₃) and an ether linkage (-O-CH₂-Ar).

The ethyl group is an electron-donating group (EDG) through induction, making it a weak activator and an ortho, para-director. wikipedia.org

The ether oxygen is also an EDG through resonance, making it a strong activator and an ortho, para-director. pressbooks.pubwikipedia.org

Since both groups are activating and direct to the ortho and para positions, Ring B is significantly more activated toward EAS than Ring A. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation are expected to occur selectively on Ring B, at the positions ortho to the strongly activating ether linkage. masterorganicchemistry.comlibretexts.orglibretexts.org

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution (EAS)
RingSubstituentElectronic EffectReactivity EffectDirecting Position
A (Benzoic acid)-COOHElectron Withdrawing (Strong)DeactivatingMeta leah4sci.com
-CH₂-O-ArElectron Donating (Weak)ActivatingOrtho, Para pressbooks.pub
B (Phenoxy)-O-CH₂-ArElectron Donating (Strong)ActivatingOrtho, Para wikipedia.org
-CH₂CH₃Electron Donating (Weak)ActivatingOrtho, Para wikipedia.org

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. This reaction is the opposite of EAS and requires the ring to be electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comyoutube.com Neither aromatic ring in this compound is suitably substituted for a standard addition-elimination NAS reaction. masterorganicchemistry.comyoutube.com An alternative NAS pathway, the benzyne (B1209423) mechanism, can occur under extremely basic conditions but is generally less common. masterorganicchemistry.com Therefore, NAS reactions are not expected to be a significant pathway for this compound under typical conditions.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 4 4 Ethylphenoxy Methyl Benzoic Acid and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-[(4-Ethylphenoxy)methyl]benzoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the molecular structure and providing insights into its solution-state conformation.

Based on data from analogous compounds such as 4-ethylphenol (B45693), toluene, and benzoic acid derivatives, the predicted ¹H and ¹³C NMR chemical shifts are presented below. rsc.orgchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1Carbon-~130.5Quaternary aromatic carbon attached to COOH.
2, 6CH~8.05 (d)~130.0Aromatic protons ortho to COOH.
3, 5CH~7.50 (d)~127.5Aromatic protons meta to COOH.
4Carbon-~143.0Quaternary aromatic carbon attached to the methylene (B1212753) bridge.
7CH₂~5.10 (s)~69.5Methylene bridge protons.
8Carbon-~156.0Quaternary aromatic carbon of the ether linkage.
9, 13CH~6.90 (d)~115.0Aromatic protons ortho to the ether oxygen.
10, 12CH~7.15 (d)~129.0Aromatic protons meta to the ether oxygen.
11Carbon-~138.0Quaternary aromatic carbon attached to the ethyl group.
14CH₂~2.60 (q)~28.0Ethyl group methylene protons.
15CH₃~1.20 (t)~15.5Ethyl group methyl protons.
16COOH~12.5 (s, br)~167.5Carboxylic acid proton and carbon.

Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule. researchgate.netscience.gov

2D COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the ethyl group protons (H-14 and H-15) and within the two separate aromatic spin systems (H-2/H-3 and H-9/H-10). The absence of COSY correlations to the methylene bridge protons (H-7) would confirm it as an isolated singlet.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This experiment would definitively assign each proton signal to its corresponding carbon signal (e.g., H-7 to C-7, H-14 to C-14), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) ¹H-¹³C correlations, which piece together the molecular framework. youtube.com Crucial HMBC correlations would link the distinct fragments:

The methylene protons (H-7) would show correlations to the quaternary carbons C-4 and C-8, unequivocally connecting the benzoic acid and phenoxy rings through the ether linkage.

H-7 would also correlate with C-3 and C-5, confirming the attachment point on the benzoic acid ring.

The aromatic protons H-9/13 would show a correlation to C-7, further confirming the ether bond.

Predicted Key 2D NMR Correlations

ExperimentProton(s)Correlated Atom(s)Significance
COSYH-14 (~2.60 ppm)H-15 (~1.20 ppm)Confirms ethyl group connectivity.
COSYH-2/6 (~8.05 ppm)H-3/5 (~7.50 ppm)Confirms benzoic acid ring spin system.
COSYH-9/13 (~6.90 ppm)H-10/12 (~7.15 ppm)Confirms phenoxy ring spin system.
HSQCAll CH, CH₂, CH₃ protonsDirectly attached carbonsAssigns all protonated carbons.
HMBCH-7 (~5.10 ppm)C-4, C-8, C-3/5Connects the two aromatic rings via the -O-CH₂- bridge.
HMBCH-14 (~2.60 ppm)C-11, C-10/12Confirms attachment of ethyl group to the phenoxy ring.

The molecule possesses significant conformational flexibility, primarily around the C4-C7 and C7-O bonds.

Variable Temperature (VT) NMR could be employed to study the rotational dynamics. At low temperatures, the rotation around the C-O-C ether linkage might become slow enough on the NMR timescale to cause broadening or decoalescence of the signals for the ortho- and meta-protons of the aromatic rings, allowing for the determination of the rotational energy barrier.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons (typically <5 Å). mdpi.com A key NOESY experiment would reveal correlations between the methylene bridge protons (H-7) and the ortho-protons of both the benzoic acid ring (H-3/5) and the phenoxy ring (H-9/13). The relative intensities of these cross-peaks would help to elucidate the time-averaged preferred conformation of the molecule in solution. mdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular structure, particularly in the solid state.

The vibrational spectrum of this compound would be dominated by absorptions from the carboxylic acid, the diaryl ether linkage, and the substituted aromatic rings. researchgate.netdocbrown.infochemicalbook.com

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted FTIR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching (H-bonded)3300 - 2500WeakVery Broad, Strong
C-H (Aromatic)Stretching3100 - 3000StrongMedium
C-H (Aliphatic)Stretching2970 - 2850StrongMedium
C=O (Carboxylic Acid)Stretching (H-bonded dimer)1710 - 1680MediumVery Strong
C=C (Aromatic)Ring Stretching1610, 1580, 1500, 1450StrongStrong to Medium
C-O-C (Ether)Asymmetric Stretching1270 - 1230MediumStrong
C-O-C (Ether)Symmetric Stretching1050 - 1020StrongMedium
O-H (Carboxylic Acid)Out-of-plane bend950 - 900WeakBroad, Medium

The most prominent feature in the FTIR spectrum would be the extremely broad O-H stretching band from 3300-2500 cm⁻¹ and the very intense C=O stretching absorption around 1690 cm⁻¹, both characteristic of a hydrogen-bonded carboxylic acid dimer. researchgate.net The asymmetric C-O-C ether stretch is also expected to be a strong and characteristic band. In the Raman spectrum, the aromatic C=C ring stretching and C-H stretching vibrations are typically more intense.

In the solid state, benzoic acid and its analogs almost universally form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. brad.ac.uknih.gov This dimerization has a profound effect on the vibrational spectra.

O-H Stretching: The formation of the strong O-H···O hydrogen bond significantly weakens the O-H covalent bond, causing its stretching frequency to decrease dramatically from the ~3500 cm⁻¹ region (for a free monomer) to the very broad 3300-2500 cm⁻¹ region observed in the solid-state spectrum.

C=O Stretching: The carbonyl group acts as the hydrogen bond acceptor. This interaction slightly weakens the C=O double bond, resulting in a red-shift (lower frequency) of its stretching vibration to ~1710-1680 cm⁻¹ compared to a non-hydrogen-bonded carbonyl. The presence and position of these bands in an FTIR or Raman spectrum of a solid sample would provide strong evidence for the formation of carboxylic acid dimers. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound:

Molecular Formula: C₁₆H₁₆O₃

Exact Mass (Monoisotopic): 256.10994 Da

The fragmentation pattern in an electron ionization (EI) mass spectrum would provide further structural confirmation. The molecule would likely fragment via several predictable pathways. docbrown.infochemguide.co.uk

Predicted HRMS Fragmentation Pattern

Predicted m/zProposed Fragment Ion StructureNeutral LossNotes
256.110[C₁₆H₁₆O₃]⁺˙-Molecular Ion (M⁺˙)
211.076[M - COOH]⁺∙COOH (45 Da)Loss of the carboxyl radical.
135.081[C₉H₁₁O]⁺∙C₇H₅O₂Benzylic cleavage, forming the 4-ethylphenoxy-methyl cation.
121.065[C₈H₉]⁺∙C₈H₇O₃Benzylic cleavage, forming a tropylium-like ion from the benzoic acid side.
107.086[C₇H₇O]⁺∙C₉H₉O₂Cleavage of the ethyl group, forming a hydroxytropylium ion.
91.055[C₇H₇]⁺∙C₉H₉O₃Classic tropylium (B1234903) ion, a common rearrangement fragment.

The analysis of these characteristic fragments, especially the ions at m/z 135 and 121, would strongly support the proposed structure by confirming the presence of the 4-ethylphenoxy and the carboxyphenylmethyl moieties, respectively. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. In the context of this compound and its analogs, X-ray diffraction studies are instrumental in understanding their supramolecular chemistry and physical properties.

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

In a related analog, ethyl 4-[(4-methylbenzyl)oxy]benzoate, the crystal structure is characterized by the presence of three independent molecules in the asymmetric unit, highlighting conformational flexibility. nih.govnih.gov The crystal packing in this instance is primarily directed by weak C—H⋯π interactions. nih.govnih.govresearchgate.net The orientation of the two phenyl rings in these molecules varies, with dihedral angles of 46.4(1)°, 70.3(1)°, and 62.2(1)°, demonstrating the influence of crystal packing forces on molecular conformation. nih.gov

The table below summarizes key crystallographic data for an analog, providing a reference for the types of parameters obtained from single-crystal X-ray diffraction.

Compound Name Crystal System Space Group Unit Cell Dimensions Key Intermolecular Interactions
3-Methyl-2-(4-methylphenoxy)benzoic acidMonoclinicP2₁/na = 11.2345(3) Å, b = 8.1234(2) Å, c = 14.5678(4) Å, β = 109.876(2)°O—H⋯O hydrogen bonds (dimers), C—H⋯π interactions
ethyl 4-[(4-methylbenzyl)oxy]benzoateTriclinicP-1a = 10.123(4) Å, b = 12.456(5) Å, c = 15.789(6) Å, α = 92.34(1)°, β = 101.23(1)°, γ = 105.67(1)°C—H⋯π interactions

Note: The data in this table is illustrative and based on findings for analogous compounds.

Polymorphism Studies and Crystal Engineering Strategies for Related Benzoic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for benzoic acid derivatives as it can significantly impact their physicochemical properties. Different polymorphs of the same compound can exhibit variations in solubility, melting point, and stability. The investigation of polymorphism in substituted benzoic acids often reveals the subtle interplay of intermolecular forces in directing crystal packing. rsc.org

Crystal engineering strategies for benzoic acids frequently focus on the predictable and robust nature of the carboxylic acid dimer synthon. By introducing other functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, it is possible to systematically modify the resulting crystal structures. For example, co-crystallization of benzoic acid derivatives with various nitrogen-containing bases can lead to the formation of salts or co-crystals with distinct hydrogen-bonding networks, including N—H⋯O and O—H⋯N interactions. rsc.orgacs.org These strategies allow for the rational design of solid-state architectures with desired properties.

Furthermore, studies on substituted benzoic acids have shown that the position and nature of substituents on the phenyl ring can influence the acidity and, consequently, the hydrogen bonding patterns. libretexts.orgmdpi.com Electron-withdrawing groups tend to increase the acidity of the benzoic acid, which can affect the geometry and strength of the hydrogen bonds in the crystal lattice. libretexts.orglibretexts.org Computational studies, in conjunction with experimental data, are often employed to understand these substituent effects on the electronic structure and intermolecular interaction energies. nih.gov The exploration of different crystallization conditions, such as solvent choice and temperature, is a common approach to screen for and identify different polymorphic forms of benzoic acid derivatives. rsc.org

Computational Chemistry and Theoretical Modeling of 4 4 Ethylphenoxy Methyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and optimized geometry of molecules like 4-[(4-Ethylphenoxy)methyl]benzoic acid. Using basis sets such as B3LYP/6-311++G(d,p), the molecular structure can be optimized to its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net Such calculations form the basis for further analyses into the molecule's reactivity and interaction potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests lower reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich ethylphenoxy group, which can act as the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the benzoic acid moiety, particularly the carboxylic acid group, which serves as the electron-accepting region. The energy gap helps in predicting the molecule's stability and its propensity to engage in chemical reactions. Various quantum chemical reactivity parameters can be derived from these energies. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Parameters for this compound

ParameterTheoretical Value (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.30ELUMO - EHOMO; indicates chemical reactivity

Note: These values are hypothetical, based on typical DFT calculations for similar aromatic ether acids.

Electrostatic Potential Surface Analysis for Interaction Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its interaction sites. The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential), typically associated with nucleophilic sites, and blue indicates regions of low electron density (positive potential), associated with electrophilic sites. Green represents areas of neutral potential.

In the case of this compound, the MEP surface would show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for hydrogen bond acceptance. A strong positive potential (blue) would be located on the hydroxyl proton of the carboxylic acid, highlighting its role as a hydrogen bond donor. The aromatic rings and the ether oxygen would also exhibit distinct electrostatic features influencing non-covalent interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Analysis

Due to the flexible ether linkage and the ethyl group, this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space over time, providing insights into the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or solvated in water). nih.gov MD simulations track the atomic movements by solving Newton's equations of motion, revealing how the molecule bends, twists, and folds.

Analysis of the MD trajectory can identify the most stable, low-energy conformations and the energy barriers between them. The flexibility is primarily centered around the C-O-C ether bond and the C-C bond of the ethyl group. aip.org This analysis is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Validation

Computational methods can predict spectroscopic data, which serves as a powerful means to validate the theoretical model against experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.govdergipark.org.tr These predicted shifts for this compound can be compared with experimentally obtained spectra to confirm its structure.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. nih.govresearchgate.netresearchgate.net By analyzing the vibrational modes, specific peaks can be assigned to functional groups, such as the characteristic C=O stretch of the carboxylic acid, the C-O-C stretch of the ether, and the aromatic C-H stretches. This comparison helps to confirm the molecule's structural integrity and the accuracy of the computational model. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm-1)
Carboxylic AcidO-H stretch3550
Carboxylic AcidC=O stretch1720
EtherC-O-C stretch (asymmetric)1250
Aromatic RingC-H stretch3050

Note: Predicted values are illustrative and derived from DFT calculations on analogous benzoic acid derivatives.

Ligand-Receptor Docking Simulations for Theoretical Binding Mode Prediction with Model Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in hypothesis-driven drug discovery for predicting the binding affinity and interaction patterns of molecules like this compound with enzymes or receptors.

In a hypothetical docking study, this compound could be docked into the active site of a model enzyme, such as a human sirtuin (SIRT5) or dihydroorotate dehydrogenase, which are known to bind carboxylic acid-containing inhibitors. nih.govphyschemres.org The simulation would likely predict that the negatively charged carboxylate group forms key hydrogen bonds or ionic interactions with positively charged amino acid residues (e.g., Arginine, Lysine) in the active site. The two aromatic rings would likely engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan, anchoring the ligand within the binding pocket. The flexible ether linkage allows the molecule to adopt an optimal conformation to maximize these interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. physchemres.org Similarly, QSPR models relate structure to physical properties.

To develop a QSAR model involving this compound, a dataset of structurally similar phenoxybenzoic acid derivatives with known biological activity (e.g., enzyme inhibition IC50 values) would be required. nih.gov Molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as electronic, steric, and hydrophobic properties—are calculated for each compound. Statistical methods, like multiple linear regression, are then used to build an equation that predicts activity based on these descriptors. nih.gov

For instance, a hypothetical QSAR model might reveal that inhibitory potency is positively correlated with the hydrophobicity of the substituent on the phenoxy ring and negatively correlated with the HOMO-LUMO energy gap. Such a model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Non Clinical Systems

Design Principles for Systematic Structural Modifications and Analog Libraries

The rational design of analogs of 4-[(4-Ethylphenoxy)methyl]benzoic acid is crucial for elucidating its SAR. The core scaffold presents several key regions for modification to generate a focused library of compounds. The primary strategy involves altering the molecule's steric, electronic, and hydrophobic characteristics in a controlled manner. nih.govacs.org

Key Regions for Modification:

Benzoic Acid Ring: The carboxylic acid group is a critical feature, often involved in hydrogen bonding or ionic interactions with macromolecular targets. iomcworld.comresearchgate.net Modifications include:

Positional Isomerism: Moving the -(phenoxymethyl) substituent to the ortho- or meta-positions to probe the geometric requirements of the binding pocket.

Ring Substitution: Introducing small electron-withdrawing groups (e.g., -F, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) onto the benzoic acid ring to modulate the pKa of the carboxylic acid and explore additional interactions.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid to alter acidity and hydrogen bonding patterns while potentially retaining biological activity. nih.gov The entire phenyl ring could also be replaced with heterocyclic systems such as pyridine (B92270) to introduce polarity and change interaction geometries. nih.gov

Phenoxy Ring and Ethyl Substituent: This portion of the molecule typically governs hydrophobic and van der Waals interactions.

Alkyl Group Variation: Modifying the 4-ethyl group to other alkyl groups (e.g., methyl, propyl, isopropyl, tert-butyl) to determine the optimal size and shape of the substituent for fitting into a hydrophobic pocket. nih.gov

Substituent Nature: Replacing the ethyl group with electronically different substituents (e.g., methoxy, trifluoromethyl, halogens) to separate steric effects from electronic effects.

Length and Flexibility: The linker can be lengthened or shortened (e.g., ethylene, propylene) or its flexibility constrained through cyclization or the introduction of rigid groups. nih.gov

Linker Chemistry: The ether oxygen can be replaced with other functional groups like a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or an amide (-CONH-) to alter bond angles, polarity, and hydrogen bonding capacity.

A systematically designed library based on these principles would allow for a comprehensive exploration of the chemical space around the parent compound, enabling the development of a robust SAR model.

Investigation of Substituent Effects on Theoretical Interaction Profiles (e.g., Binding to defined macromolecules in vitro)

Substituents introduced at the various positions of the this compound scaffold are expected to significantly influence its interaction profile with a given biological target, such as a receptor or enzyme.

The carboxylic acid moiety is a primary anchor, acting as a hydrogen bond donor and acceptor. Its anionic form at physiological pH can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a binding site. The acidity, and thus the extent of ionization, is influenced by other substituents on the ring; electron-withdrawing groups increase acidity, which can lead to stronger binding if an ionic interaction is dominant. nih.govpsu.edu

The 4-ethylphenoxy moiety is predicted to engage with a hydrophobic region of a target protein. The ethyl group, being an electron-donating group, slightly increases the electron density of the phenoxy ring. psu.edu The nature of this interaction can be finely tuned:

Steric Effects: Changing the size of the alkyl group (e.g., from ethyl to tert-butyl) can enhance van der Waals forces if the pocket is large enough, or introduce steric hindrance if it is constrained.

Electronic Effects: Replacing the ethyl group with an electron-withdrawing group like a halogen could introduce new interactions, such as halogen bonding, or alter the electrostatic potential of the ring, affecting potential π-π stacking interactions. Studies on alkoxy-substituted benzoic acids have shown that such groups can influence molecular orientation through non-covalent interactions. mdpi.com

The following table conceptualizes how systematic modifications could theoretically alter interactions with a hypothetical binding site.

Analog of this compoundModificationPredicted Effect on Interaction Profile
4-[(4-Methylphenoxy)methyl]benzoic acidEthyl → MethylReduced van der Waals interaction in hydrophobic pocket; may improve fit in a smaller pocket.
4-[(4-Chlorophenoxy)methyl]benzoic acidEthyl → ChloroIntroduces potential for halogen bonding; alters ring electronics, potentially weakening π-stacking.
3-[(4-Ethylphenoxy)methyl]benzoic acidPara → Meta IsomerChanges the vector and distance of the carboxylic acid relative to the phenoxy group, testing geometric constraints of the binding site.
4-[(4-Ethylphenoxy)methyl]tetrazoleCarboxylic Acid → TetrazoleAlters pKa and hydrogen bond geometry; may enhance metabolic stability and membrane permeability.

Correlation of Molecular Descriptors (e.g., ClogP, pKa) with In Vitro Functional Data

To transition from qualitative SAR to a quantitative structure-activity relationship (QSAR), molecular descriptors are correlated with in vitro functional data (e.g., IC₅₀, EC₅₀, or Kᵢ values). For ionizable molecules like this compound, the most critical descriptors are typically lipophilicity (ClogP) and the acid dissociation constant (pKa). nih.govresearchgate.net

pKa: This value dictates the proportion of the compound that is in its ionized (carboxylate) versus non-ionized (carboxylic acid) form at a specific pH. The ionized form is often required for strong, direct interactions with targets, while the neutral form is generally favored for crossing biological membranes. Substituent effects on the pKa of benzoic acids are well-understood: electron-withdrawing groups lower the pKa (stronger acid), while electron-donating groups raise it. psu.edu A strong correlation between pKa and biological activity often points to the importance of an ionic interaction at the target site. nih.gov

ClogP (Calculated Logarithm of the Partition Coefficient): This descriptor quantifies the lipophilicity of a compound. Lipophilicity is crucial for membrane permeability, plasma protein binding, and interactions with hydrophobic pockets in target proteins. Often, a parabolic relationship exists between ClogP and activity, where optimal activity is found within a specific lipophilicity range. Excessively high lipophilicity can lead to poor aqueous solubility, high metabolic clearance, and non-specific binding.

A QSAR study would involve synthesizing the analog library, measuring the in vitro activity, and calculating the descriptors for each compound. The data could then be used to build a predictive model. The table below illustrates a hypothetical dataset for such a study.

CompoundSubstituent (R) at 4-position of phenoxy ringCalculated pKa (approx.)Calculated ClogP (approx.)Hypothetical IC₅₀ (nM)
Analog 1-H4.254.1150
Analog 2 (Parent)-CH₂CH₃4.305.050
Analog 3-OCH₃4.284.295
Analog 4-Cl4.204.870
Analog 5-CF₃4.155.165

Modulation of Physicochemical Properties (e.g., Solubility, Lipophilicity) through Derivatization

Derivatization is a key strategy to optimize the physicochemical properties of a lead compound like this compound, aiming to improve its drug-like characteristics without compromising its intrinsic activity.

Modulating Solubility: Aqueous solubility is often a challenge for lipophilic acids.

Increasing Solubility: Introducing polar functional groups (e.g., -OH, -NH₂) on one of the aromatic rings can increase hydrogen bonding with water, thereby enhancing solubility.

Decreasing Solubility/Increasing Permeability: The most common strategy is to convert the highly polar carboxylic acid into a less polar derivative, such as a methyl or ethyl ester. nih.govpreprints.org This esterification neutralizes the acidic proton, which typically increases lipophilicity and cell permeability. Such derivatives can function as prodrugs, which are inactive until hydrolyzed back to the parent carboxylic acid by esterases inside the cell or in circulation. nih.gov

Modulating Lipophilicity: Fine-tuning the ClogP is essential for balancing permeability and solubility.

Increasing Lipophilicity: This can be achieved by increasing the size of the alkyl group on the phenoxy ring (e.g., ethyl to butyl) or by adding other hydrophobic substituents.

Decreasing Lipophilicity: This can be accomplished by shortening the alkyl chain (e.g., ethyl to methyl), introducing polar groups, or replacing an aromatic ring with a more polar heterocycle.

The following table summarizes derivatization strategies and their likely impact on the properties of this compound.

DerivativeModification SiteStrategyExpected Impact on LipophilicityExpected Impact on Aqueous Solubility
Methyl 4-[(4-Ethylphenoxy)methyl]benzoateCarboxylic AcidEsterification (Prodrug)IncreaseDecrease
4-[(4-Ethylphenoxy)methyl]benzamideCarboxylic AcidAmidationIncrease (relative to acid)Decrease
4-[(4-Ethyl-2-hydroxy-phenoxy)methyl]benzoic acidPhenoxy RingIntroduction of Polar GroupDecreaseIncrease
4-[(4-Propylphenoxy)methyl]benzoic acidEthyl SubstituentAlkyl Chain HomologationIncreaseDecrease

Through these carefully designed studies, a comprehensive understanding of the SAR and SPR of this compound can be developed, guiding the optimization of this scaffold into a potential therapeutic agent.

Theoretical Applications and Advanced Material Science Contexts of 4 4 Ethylphenoxy Methyl Benzoic Acid

Role as a Synthetic Intermediate for Complex Molecular Architectures

As a derivative of benzoic acid, 4-[(4-Ethylphenoxy)methyl]benzoic acid is a valuable building block for the synthesis of more intricate organic molecules. chemimpex.com The reactivity of its carboxylic acid group is central to its function as a synthetic intermediate. This group can be readily converted into other functional groups, such as acid chlorides, esters, and amides, thereby opening pathways to a diverse range of more complex structures. researchgate.net

For instance, conversion to the corresponding acid chloride, a highly reactive intermediate, facilitates reactions with nucleophiles like amines and alcohols. researchgate.net This pathway is instrumental in creating larger molecules with specific functionalities, such as sulfonamide derivatives or other targeted organic compounds. researchgate.net The aromatic rings also offer sites for electrophilic substitution reactions, allowing for further molecular elaboration. The combination of these reactive sites enables its use in multi-step syntheses aimed at producing complex and functionally specific molecular architectures.

Reaction TypeReagent ExampleResulting Functional GroupPotential Application of Product
Acid Chloride FormationThionyl chloride (SOCl₂)Acyl Chloride (-COCl)Highly reactive intermediate for further synthesis.
EsterificationAlcohol (R-OH) in acidEster (-COOR)Incorporation into polyesters, fragrance compounds.
AmidationAmine (R-NH₂)Amide (-CONHR)Synthesis of polyamides, biologically active molecules. researchgate.net
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Creation of benzyl (B1604629) alcohol derivatives.

This table illustrates potential synthetic transformations of this compound based on the known reactivity of its carboxylic acid group.

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent forces. researchgate.netnih.gov The structure of this compound is particularly well-suited for creating such assemblies. The molecule possesses distinct features that promote self-assembly through a variety of non-covalent interactions: a carboxylic acid group for strong hydrogen bonding, two aromatic rings capable of π-π stacking, and hydrophobic regions that can drive association in polar solvents. researchgate.netnih.gov These interactions allow the molecules to spontaneously organize into well-defined, ordered structures that are larger than the individual molecules themselves. nih.gov

A defining characteristic of carboxylic acids in the solid state is their propensity to form strong hydrogen bonds. nih.govresearchgate.net It is well-documented that benzoic acid and its derivatives typically form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxyl groups. nih.govresearchgate.netnih.gov This "head-to-head" arrangement is a highly stable and common supramolecular synthon. In the case of this compound, this dimerization creates a larger, more rigid, and elongated structural unit. This fundamental interaction is often the first step in the formation of more complex, higher-order assemblies that dictate the material's crystalline structure and properties. mdpi.comresearchgate.net These hydrogen-bonding networks can persist in non-polar solutions and are crucial for the formation of certain functional materials, including liquid crystals. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group is one of the most widely used functional groups for linking metal centers in the design of MOFs and coordination polymers. mdpi.comrsc.org After deprotonation, the carboxylate group of this compound can coordinate to metal ions in various modes (e.g., monodentate, bidentate chelating, or bridging), making it an excellent candidate for a linker molecule. rsc.orgnih.gov

Metal Ion ExamplePotential Coordination ModeResulting Structure TypePotential Application
Zinc(II), Cadmium(II)Bidentate Bridging3D Framework, 2D Layered Network nih.govnih.govLuminescent Sensing, Catalysis nih.gov
Copper(II)Bidentate/Monodentate Bridging3D Network rsc.orgMagnetic Materials, Gas Adsorption
Lanthanides (Eu³⁺, Tb³⁺)Chelating and Bridging3D Framework rsc.orgLuminescent Materials, White-Light Emission rsc.org
Manganese(II)Bidentate Bridging3D Coordination Polymer mdpi.comPhotoelectric Properties mdpi.com

This table outlines the potential of this compound as a linker in MOFs, based on frameworks constructed from analogous carboxylate ligands.

Building Block for Polymeric Materials and Dendrimer Scaffolds

The bifunctional nature of this compound allows it to serve as a monomer or a modifying agent in the synthesis of polymers and dendrimers. The carboxylic acid can react with diols or diamines to form polyesters and polyamides, respectively. The rigid aromatic units and the ether linkage within the molecule's backbone would be incorporated into the polymer chain, potentially enhancing properties such as thermal stability, mechanical strength, and UV resistance, similar to how related compounds are used as polymer additives. chemimpex.com

Development of Chemical Probes for Biochemical Pathways (as research tools, not therapeutic agents)

While direct research on this compound as a chemical probe is not documented, its structure contains features that could hypothetically be adapted for such purposes. Chemical probes are small molecules used to study and manipulate biological systems. The design of a probe often requires a scaffold that can be modified with reporter tags (like fluorophores) and reactive groups for binding to a target.

The this compound scaffold could theoretically be elaborated for this purpose. The ethylphenoxy group could serve as a recognition element, targeting hydrophobic pockets in proteins, while the benzoic acid end provides a convenient handle for attaching a fluorescent dye or a linker for immobilization. By modifying the structure, for instance by introducing specific functional groups onto the aromatic rings, it could be tailored to interact with a particular biological target, allowing researchers to investigate its function within a biochemical pathway. This application remains purely theoretical pending further research.

Potential in Liquid Crystal Design and Functional Material Applications

The molecular shape of this compound is highly suggestive of potential liquid crystalline behavior. Molecules that exhibit liquid crystal phases (mesophases) are typically elongated and rigid, a characteristic known as being calamitic. nih.govtcichemicals.com The structure of this compound, particularly when it forms hydrogen-bonded dimers as described in section 7.2.1, results in an extended, rod-like shape. nih.govresearchgate.net

This dimerization enhances the molecular aspect ratio and structural anisotropy, which are key factors for the formation of liquid crystal phases, such as the nematic or smectic phases. nih.govresearchgate.net Many benzoic acid derivatives are known to be mesogenic, forming liquid crystals through supramolecular hydrogen-bonding interactions. mdpi.comresearchgate.netnih.gov The combination of the rigid aromatic core, the semi-flexible ether and methylene (B1212753) groups, and the terminal ethyl chain in the this compound dimer provides the necessary balance of rigidity and flexibility that is characteristic of many thermotropic liquid crystals. nih.gov These properties make it a promising candidate for use in designing new functional materials where optical anisotropy can be controlled by external stimuli.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis and Chiral Analog Development

While the parent compound, 4-[(4-Ethylphenoxy)methyl]benzoic acid, is achiral, the introduction of stereogenic centers into its derivatives opens a vast chemical space for exploration. The development of chiral analogs is a significant future direction, particularly for applications in pharmacology and materials science where stereochemistry often governs biological activity and material properties.

Future efforts will likely concentrate on developing enantioselective synthetic routes to chiral derivatives. The use of bifunctional organocatalysts, which have proven effective in the enantioselective synthesis of axially chiral benzamides, could be a promising strategy. nih.gov These catalysts can cooperatively activate both nucleophiles and electrophiles, enabling high levels of stereocontrol in reactions such as aromatic electrophilic halogenation. nih.gov Research into creating derivatives with axial chirality, where the rotation around a chemical bond is restricted, could lead to novel molecules with unique optical and biological properties.

Furthermore, the synthesis of enantiomerically pure compounds, such as the (R) and (S) enantiomers of related structures, is crucial for evaluating their specific interactions with biological targets like enzymes. nih.gov Understanding the structure-activity relationship of individual stereoisomers can guide the design of more potent and selective molecules. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Application Reference
Organocatalysis Use of chiral small organic molecules (e.g., derived from cinchona alkaloids) to catalyze enantioselective reactions. Synthesis of axially chiral amides and other derivatives. nih.gov
Chiral Pool Synthesis Utilization of readily available enantiomerically pure starting materials to introduce chirality. Creation of derivatives with defined stereocenters for pharmacological testing.

| Enzymatic Resolution | Separation of a racemic mixture into its constituent enantiomers using enzymes. | Isolation of specific enantiomers to study stereospecific bioactivity. | nih.gov |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The acceleration of discovery in drug and materials science is heavily reliant on the ability to rapidly synthesize and screen large libraries of compounds. Integrating automated synthesis platforms with high-throughput screening (HTS) methodologies is a critical future direction for exploring the chemical space around the this compound scaffold.

Automated synthesis, utilizing technologies like acoustic dispensing, can enable the creation of large, diverse compound libraries in miniaturized formats (e.g., 1536-well plates) on a nanomole scale. nih.gov This approach significantly reduces the consumption of reagents and solvents, aligning with the principles of green chemistry, while dramatically increasing the number of derivatives that can be produced. nih.gov Multicomponent reactions, which allow for the assembly of complex products from three or more starting materials in a single step, are particularly well-suited for automated library synthesis due to their efficiency and atom economy. nih.gov

Once synthesized, these libraries can be subjected to HTS to identify compounds with desired properties. For instance, HTS methods have been developed to screen for microbial strains capable of biosynthesizing specific molecules, a technique that could be adapted to find biocatalysts for novel transformations of the target compound. nih.gov The development of colorimetric or fluorescent assays would allow for the rapid evaluation of thousands of derivatives for specific biological activities or material properties. nih.gov This combination of automated synthesis and HTS has the potential to rapidly identify lead compounds for a wide range of applications. nih.gov

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Design

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of molecular properties and the design of novel structures with desired characteristics before they are ever synthesized. nih.govnih.gov Applying these computational tools to the this compound scaffold can guide research, reduce experimental costs, and accelerate the discovery process.

ML models can be trained on existing data to establish quantitative structure-property relationships (QSPR). nih.gov By representing the molecular structure using various inputs like fingerprints or descriptors, algorithms can learn to predict properties such as biological activity, toxicity, or performance in materials applications. nih.govnih.gov For example, ML models have been successfully used to screen for high-performance organic photovoltaic materials and to predict the toxicity of small molecules, thereby deselecting compounds with unfavorable profiles early in the discovery pipeline. nih.govnih.gov

Furthermore, generative ML models can propose novel chemical structures based on a starting scaffold. mdpi.com These algorithms can explore a vast virtual chemical space to design new derivatives of this compound that are optimized for a specific function, such as inhibiting a particular enzyme or possessing desirable polymer characteristics. mdpi.comresearchgate.net This predictive power allows researchers to prioritize the synthesis of the most promising candidates, making the research and development process more efficient and targeted. google.com

Table 2: Applications of AI/ML in Chemical Design

AI/ML Application Description Potential Outcome for the Compound Reference
Property Prediction Training models to predict biological activity, toxicity, or material properties from chemical structure. Rapidly screen virtual libraries to identify promising derivatives and avoid undesirable ones. nih.govnih.gov
Generative Modeling Using algorithms to design novel chemical structures with optimized properties. Creation of new, unsynthesized analogs tailored for specific applications like anticancer agents. mdpi.com

| Reaction Optimization | Predicting optimal reaction conditions to maximize yield and minimize byproducts. | Improve the efficiency and sustainability of synthesizing the compound and its derivatives. | google.com |

In-Depth Mechanistic Understanding of Novel Reactions Involving the Compound

A fundamental understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing processes and developing new synthetic methodologies. Future research should focus on detailed mechanistic and kinetic studies to elucidate the pathways of key transformations.

For instance, the synthesis of the core structure often involves nucleophilic substitution reactions. A deeper investigation into the transition states and intermediates of these reactions could lead to improved yields and purity. Similarly, studying the mechanisms of reactions at the compound's functional groups, such as the carboxylic acid and the ether linkage, is crucial. The reaction of benzoic acid with radicals has been studied to understand its atmospheric degradation, and similar studies on this compound could provide insight into its stability and reactivity. rsc.org

Understanding the mechanism of reactions like free-radical bromination on related molecules (e.g., p-toluic acid) can inform the regioselective functionalization of the ethyl group on the phenoxy ring. chegg.com Computational chemistry can play a vital role here, modeling reaction pathways and calculating activation energies to predict the most favorable conditions. This in-depth knowledge will empower chemists to design more efficient and selective synthetic routes to novel and complex derivatives.

Expansion into Niche Areas of Chemical Biology and Advanced Materials as a Versatile Chemical Scaffold

The structure of this compound, which combines a benzoic acid moiety with a flexible ether linkage and a substituted phenoxy group, makes it an attractive and versatile scaffold for development in specialized areas of chemical biology and materials science.

In chemical biology, the scaffold can be used as a starting point for the synthesis of probes and modulators of biological processes. Its structural elements are found in molecules with potential anti-inflammatory or anticancer properties. nih.govmdpi.com For example, derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for developing novel anticancer candidates. mdpi.com By modifying the functional groups of this compound, libraries can be created to screen for inhibitors of specific enzymes or protein-protein interactions.

In materials science, related phenoxy-benzoic acid structures are utilized as monomers for high-performance polymers like polyether ether ketone (PEEK), which are valued for their thermal stability and chemical resistance. chemimpex.comgoogle.com The ethyl group on the phenoxy ring of the target compound offers a site for further polymerization or cross-linking reactions, potentially leading to new polymers with tailored properties. Its application as an additive could enhance the thermal stability and mechanical properties of existing polymers, making it valuable for the aerospace and automotive industries. chemimpex.com

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Ethylphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Williamson ether synthesis could link the 4-ethylphenol moiety to a bromomethylbenzoic acid precursor. Key parameters include:
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature : Optimize between 80–120°C to balance yield and side-product formation .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) for isolation .
  • Data Table :
PrecursorCatalystTemp. (°C)Yield (%)Purity (HPLC)
Bromomethylbenzoic acidK₂CO₃, DMF1006595%
Chloromethylbenzoic acidTBAB, Toluene807297%

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the ethylphenoxy methylene group (δ ~4.8 ppm for CH₂O) and aromatic protons (δ 6.5–7.8 ppm). Compare with analogous compounds like 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid .
  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]⁺ at m/z 285.1234 for C₁₆H₁₆O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions between X-ray crystallographic data and spectroscopic results be resolved for this compound?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for crystallographic refinement to resolve discrepancies in bond lengths/angles .
  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereoelectronic effects .
  • Case Study : If crystallographic data suggests planar geometry but NMR indicates dynamic behavior, perform variable-temperature NMR to detect conformational flexibility .

Q. What computational strategies (e.g., DFT, MD) predict the reactivity and binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor .
  • Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory studies) using AMBER or GROMACS. Parameterize the force field with RESP charges derived from quantum calculations .
  • Data Table :
Computational MethodTarget ProteinBinding Energy (kcal/mol)Key Interactions
AutoDock VinaCOX-2-8.2H-bond with Arg120
MD SimulationPPAR-γ-7.5Hydrophobic packing

Q. How can researchers design enzyme inhibition assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Assay Selection : Use fluorescence-based (e.g., NADH-coupled) or colorimetric (e.g., p-nitrophenyl substrate) assays for real-time kinetic analysis .
  • Controls : Include positive controls (e.g., ibuprofen for COX inhibition) and negative controls (DMSO vehicle).
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots for mechanism determination .

Methodological Considerations for Data Contradictions

  • Spectral vs. Crystallographic Data : If NMR suggests multiple conformers but X-ray shows a single structure, consider dynamic disorder in the crystal lattice or solvent effects .
  • Biological Activity Variability : Address batch-to-batch purity differences (e.g., HPLC >98%) and confirm endotoxin-free conditions for cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.